molecular formula C19H29ClN2O B589527 Propylidine Ropinirole Hydrochloride(E/Z-Mixture) CAS No. 221264-43-3

Propylidine Ropinirole Hydrochloride(E/Z-Mixture)

Cat. No. B589527
CAS RN: 221264-43-3
M. Wt: 336.904
InChI Key: ZCHCNVIUIRHBLU-SQIOZQJDSA-N
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Description

Propylidine Ropinirole Hydrochloride (E/Z-Mixture) is a pharmaceutical reference standard and impurity reference material . It is an E/Z mixture of ropinirole hydrochloride . The molecular formula is C19H29ClN2O and the molecular weight is 336.9 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propylidine Ropinirole Hydrochloride (E/Z-Mixture) include its molecular formula C19H29ClN2O and molecular weight 336.9 . Unfortunately, the search results did not provide additional specific physical and chemical properties.

Scientific Research Applications

Pharmaceutical Research

Propylidine Ropinirole Hydrochloride is used in the pharmaceutical industry for the development of drugs. A study was conducted to elucidate the structure of a new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets . The study found that the degradant was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Treatment of Parkinson’s Disease

Ropinirole is clinically used for the treatment of Parkinson’s disease and primary restless legs syndrome. It is a non-ergoline full dopamine agonist and its mechanism of action is related to its ability to stimulate the dopamine D2 receptors within the caudate-putamen in the brain .

Development of Extended-Release Tablets

Ropinirole Hydrochloride is used in the development of extended-release tablets. During the pharmaceutical development of ropinirole extended-release tablets, a previously unknown degradant was observed during the stability testing of the product .

Nanoemulsifying Drug Delivery System

Ropinirole Hydrochloride has been used in the development of a self-Nanoemulsifying Drug Delivery system. This system aims to improve the oral bioavailability of ropinirole, which is limited due to substantial first-pass metabolism .

Electrochemical Studies

Electrochemical studies have been conducted on ropinirole. These studies have found that the oxidation of the drug molecule is an irreversible process .

Improvement of Patient Compliance

The liquid Self-NanoEmulsifying Drug Delivery System (SNEDDS) of ropinirole was converted into solid SNEDDS using Syloid 244 FP as adsorbent. This conversion was done to improve patient compliance .

Mechanism of Action

Target of Action

Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .

Mode of Action

The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .

Pharmacokinetics

Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .

Result of Action

It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .

Action Environment

Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .

properties

IUPAC Name

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCNVIUIRHBLU-SQIOZQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858346
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride

CAS RN

221264-43-3
Record name (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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